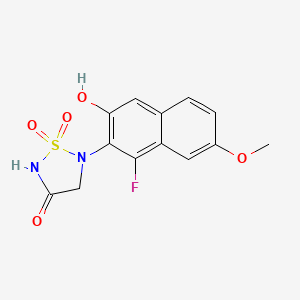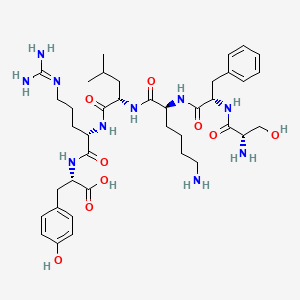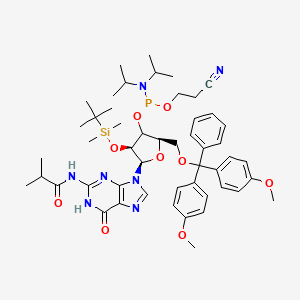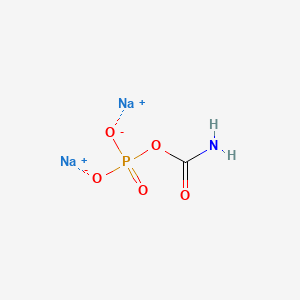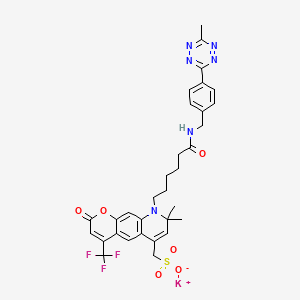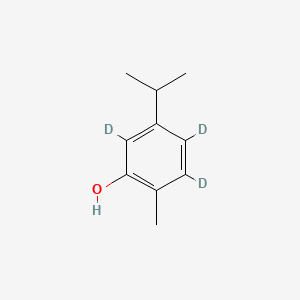![molecular formula C13H10FN3O4 B12383641 (Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (Z)-4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque est un composé organique synthétique caractérisé par sa structure unique, qui comprend un groupe fluorophényle, un cycle triazole et une fraction acide hydroxy-oxobuténoïque
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (Z)-4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cycloaddition entre un azide et une alkyne. Par exemple, l’azide de 4-fluorophényle peut réagir avec le 5-méthyl-1-pentyne dans des conditions catalysées par le cuivre pour former le cycle triazole.
Introduction de la fraction acide hydroxy-oxobuténoïque : L’intermédiaire triazole peut ensuite être mis à réagir avec un précurseur approprié, tel que l’acétoacétate d’éthyle, en milieu basique pour introduire la fraction acide hydroxy-oxobuténoïque.
Purification finale : Le produit brut est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir le composé final à une pureté élevée.
Méthodes de production industrielle
La production industrielle de l’acide (Z)-4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, de solvants et de conditions de réaction plus efficaces. En outre, des méthodes de purification à grande échelle telles que la chromatographie continue peuvent être utilisées pour garantir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (Z)-4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Le groupe oxo peut être réduit pour former un groupe hydroxyle.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.
Principaux produits
Oxydation : Formation d’acide 4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-2,4-dioxobutanoïque.
Réduction : Formation d’acide 4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxybutanoïque.
Substitution : Formation de dérivés avec des groupes substitués sur le cycle fluorophényle.
Applications de la recherche scientifique
Chimie
En chimie, l’acide (Z)-4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie
En biologie, ce composé peut être utilisé comme sonde pour étudier l’activité enzymatique et les interactions protéiques. Son cycle triazole et son groupe fluorophényle en font un outil utile pour étudier les processus biologiques au niveau moléculaire.
Médecine
En chimie médicinale, l’acide (Z)-4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque est exploré pour ses propriétés thérapeutiques potentielles. Sa structure suggère qu’il pourrait avoir une activité contre certaines maladies, et il est étudié pour son potentiel en tant que candidat médicament.
Industrie
Dans l’industrie, ce composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques. Sa structure chimique unique permet de concevoir des matériaux offrant des performances améliorées dans diverses applications, telles que les revêtements, les adhésifs et les polymères.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its triazole ring and fluorophenyl group make it a useful tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, and it is studied for its potential as a drug candidate.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications, such as coatings, adhesives, and polymers.
Mécanisme D'action
Le mécanisme d’action de l’acide (Z)-4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole et le groupe fluorophényle peuvent interagir avec les enzymes et les récepteurs, modulant leur activité. La fraction acide hydroxy-oxobuténoïque peut participer à des liaisons hydrogène et à d’autres interactions, influant sur l’activité globale du composé. Les voies et les cibles exactes dépendent de l’application spécifique et du contexte dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (Z)-4-[1-(4-chlorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque
- Acide (Z)-4-[1-(4-bromophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque
- Acide (Z)-4-[1-(4-méthylphényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque
Unicité
L’acide (Z)-4-[1-(4-fluorophényl)-5-méthyltriazol-4-yl]-4-hydroxy-2-oxobut-3-énoïque est unique en raison de la présence du groupe fluorophényle, qui confère des propriétés électroniques et stériques distinctes. Cette substitution par le fluor peut améliorer la stabilité, la biodisponibilité et l’interaction du composé avec les cibles biologiques par rapport à ses analogues avec des substituants différents.
Propriétés
Formule moléculaire |
C13H10FN3O4 |
|---|---|
Poids moléculaire |
291.23 g/mol |
Nom IUPAC |
(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C13H10FN3O4/c1-7-12(10(18)6-11(19)13(20)21)15-16-17(7)9-4-2-8(14)3-5-9/h2-6,18H,1H3,(H,20,21)/b10-6- |
Clé InChI |
ZBXIEOCLJXJXKL-POHAHGRESA-N |
SMILES isomérique |
CC1=C(N=NN1C2=CC=C(C=C2)F)/C(=C/C(=O)C(=O)O)/O |
SMILES canonique |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=CC(=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


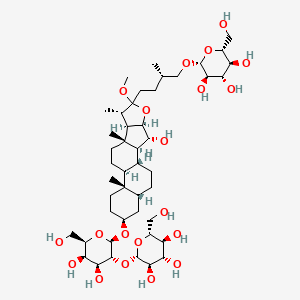
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
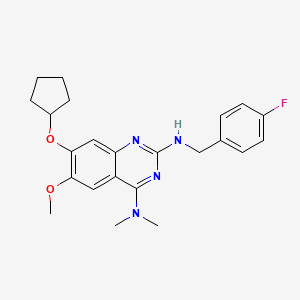
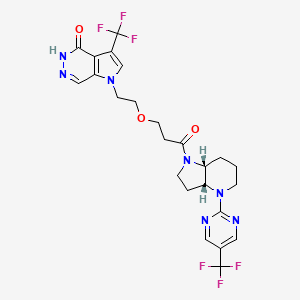
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
